N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide
Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety attached via a methylene bridge to the amide nitrogen.
The 1,4-dioxaspiro[4.5]decane group is a rigid bicyclic structure that may influence conformational stability and intermolecular interactions, as seen in related spiro compounds like S07–S09 (). The nitro group at the benzamide’s 3-position likely enhances electron-withdrawing effects, which could modulate reactivity in catalytic applications or binding affinity in biological systems.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(12-5-4-6-13(9-12)18(20)21)17-10-14-11-22-16(23-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSYOKCVFCNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, {1,4-dioxaspiro[4.5]decan-2-yl}methanol, which can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may enhance binding affinity and selectivity .
Comparison with Similar Compounds
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (BG14506)
- Structure : Lacks the 3-nitro substituent present in the target compound.
- Properties: Molecular formula C₁₆H₂₁NO₃, molar mass 275.34 g/mol ().
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core and a hydroxyl-containing directing group ().
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Key Difference : The hydroxyl and methyl groups may favor hydrogen bonding and steric effects, contrasting with the nitro group’s electronic effects in the target compound.
Spirocyclic Amines and Related Compounds
(S,E)-N-(4-Methoxybenzyl)-…prop-2-en-1-amine (S07)
- Structure : Contains the 1,4-dioxaspiro[4.5]decane group but as part of an allylamine scaffold ().
- Synthesis Yield : 91% (with 7.4% impurities), highlighting challenges in purifying spirocyclic derivatives .
- Comparison : The allylamine functionality contrasts with the benzamide core of the target compound, suggesting divergent reactivity (e.g., in cyclopropanation or sulfonylation).
Spiroxamine (N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine)
- Structure : Features a tert-butyl-substituted spirocyclic ether and ethylpropylamine chain ().
- Application : Commercial fungicide, demonstrating the agrochemical relevance of spirocyclic amines.
- Key Contrast : The tert-butyl group enhances lipophilicity, whereas the nitro group in the target compound may improve solubility in polar solvents.
Pyrrolidinone and Dihydroisoxazole Derivatives
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-di
- Structure: Combines spirocyclic ethers with pyrrolidinone and dihydroisoxazole rings ().
- Stabilization : Intramolecular C–H···O hydrogen bonds create an S(7) ring motif, a feature absent in the target compound.
- Relevance : Highlights the role of hydrogen bonding in stabilizing spirocyclic architectures, which may inform crystallization strategies for the target compound.
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C_{13}H_{16}N_{2}O_{4}
Molecular Weight: 252.28 g/mol
IUPAC Name: this compound
The compound features a spirocyclic structure that is characteristic of several bioactive compounds, contributing to its unique interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may exhibit:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes that are crucial for the proliferation of certain cancer cells.
- Modulation of Receptor Activity: It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of migration |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating resistant strains.
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside increased survival rates.
Case Study 2: Safety Profile Assessment
In a toxicity study involving rats, the compound was administered at varying doses. Observations indicated no significant adverse effects at doses up to 100 mg/kg body weight, suggesting a favorable safety profile for further clinical investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
